molecular formula C9H7NO4 B584679 Dopaquinone Lactone CAS No. 255829-51-7

Dopaquinone Lactone

Cat. No.: B584679
CAS No.: 255829-51-7
M. Wt: 193.158
InChI Key: RZTGZIWOVGOFDC-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dopaquinone lactone can be synthesized through the oxidation of L-DOPA using tyrosinase, an enzyme that catalyzes the conversion of L-DOPA to dopaquinone. The reaction typically occurs in an aqueous environment at a neutral pH. The dopaquinone then undergoes intramolecular cyclization to form this compound .

Industrial Production Methods: the enzymatic oxidation of L-DOPA using tyrosinase remains a potential method for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dopaquinone lactone is primarily studied in the context of melanin biosynthesis. Its role as an intermediate in the production of melanin makes it a subject of interest in fields such as:

Mechanism of Action

Dopaquinone lactone exerts its effects through its role in the melanin biosynthesis pathway. It is formed from the cyclization of dopaquinone, which is an oxidized form of L-DOPA. The presence of thiols such as cysteine can influence the pathway, leading to the formation of different types of melanin. The molecular targets involved include enzymes like tyrosinase, which catalyze the oxidation of L-DOPA .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S)-3-amino-3,4-dihydrochromene-2,6,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTGZIWOVGOFDC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC2=CC(=O)C(=O)C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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